2,6-Dibromo-4-n-butyliodobenzene
Description
2,6-Dibromo-4-n-butyliodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 2 and 6, an iodine atom at position 4, and an n-butyl group also at position 4. The coexistence of iodine and n-butyl at the same position suggests a complex substitution pattern, likely involving steric and electronic effects that influence its physicochemical properties. This compound is hypothesized to serve as an intermediate in pharmaceutical or materials science applications, where halogenated aromatics are often utilized for their reactivity and stability .
Properties
Molecular Formula |
C10H11Br2I |
|---|---|
Molecular Weight |
417.91 g/mol |
IUPAC Name |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
PDFBKMDPONGABY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Configuration and Electronic Effects
The compound’s structural analogs include halogenated benzenes with varying substituents, as identified in chemical catalogs and safety data sheets (). Key comparisons include:
(a) 2,6-Dibromo-4-fluoroiodobenzene (CAS: 62720-29-0)
- Substituents : Bromine (2,6), fluorine, iodine (4).
- Key Differences: The fluorine atom at position 4 introduces strong electron-withdrawing effects, enhancing the ring’s electrophilicity compared to the n-butyl group in the target compound. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions but reduces solubility in nonpolar solvents due to fluorine’s electronegativity .
(b) 1,2-Dibromo-4-iodobenzene
- Substituents : Bromine (1,2), iodine (4).
- Key Differences : The absence of an n-butyl group and differing bromine positions result in distinct crystal packing behaviors. Mercury software () could analyze these differences, as ortho-bromine substituents create steric hindrance, reducing molecular symmetry compared to the para-substituted target compound .
(c) 2,6-Dibromo-4-methylaniline (CAS: 6968-24-7)
- Substituents : Bromine (2,6), methyl, amine (4).
- Key Differences : The amine group enables coupling reactions (e.g., Buchwald-Hartwig), while the methyl group offers moderate steric bulk. The target compound’s iodine and n-butyl groups provide greater lipophilicity, favoring applications in hydrophobic matrices .
Physicochemical Properties (Hypothetical Data Table)
| Compound Name | Substituents | Melting Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|---|
| 2,6-Dibromo-4-n-butyliodobenzene | Br (2,6), I, n-butyl (4) | ~120–135 (est.) | Low in water | SNAr at iodine; Suzuki coupling |
| 2,6-Dibromo-4-fluoroiodobenzene | Br (2,6), F, I (4) | ~95–110 (est.) | Moderate in DMSO | High SNAr reactivity |
| 1,2-Dibromo-4-iodobenzene | Br (1,2), I (4) | ~80–95 (est.) | Low in hexane | Steric hindrance limits reactions |
| 2,6-Dibromo-4-methylaniline | Br (2,6), CH3, NH2 (4) | ~145–160 (est.) | High in ethanol | Amine-mediated cross-coupling |
Note: Estimated properties are based on substituent effects; experimental data is unavailable in provided sources .
Biological Activity
2,6-Dibromo-4-n-butyliodobenzene is an organic compound characterized by its unique structure and halogen substitutions. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a butyl group attached to a benzene ring that is substituted with two bromine atoms. The presence of these halogens significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2,6-Dibromo-4-n-butyliodobenzene can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially altering their activity. This interaction is often facilitated by the electron-withdrawing nature of bromine atoms, which can enhance the compound's binding affinity to enzyme active sites .
- Oxidative Stress Modulation : Studies indicate that compounds with similar structures can influence oxidative stress pathways in cells. This modulation can lead to protective effects against cellular damage caused by reactive oxygen species (ROS) .
- Receptor Binding : The structural features of 2,6-Dibromo-4-n-butyliodobenzene suggest potential interactions with biological receptors, which may lead to altered signaling pathways within cells.
In Vitro Studies
Recent research has focused on the effects of 2,6-Dibromo-4-n-butyliodobenzene on various cell lines. For instance:
- Cell Viability Assays : In studies involving human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent. The IC50 values varied depending on the cell type, suggesting selective toxicity .
- Oxidative Stress Assessment : The compound was shown to reduce oxidative stress markers in treated cells compared to control groups, highlighting its potential as a protective agent against oxidative damage .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of 2,6-Dibromo-4-n-butyliodobenzene:
- Toxicology Reports : In rodent models, doses of the compound were evaluated for toxicity. Results indicated that at low concentrations, the compound exhibited minimal adverse effects while maintaining significant biological activity .
- Therapeutic Applications : Preliminary findings suggest that the compound may have applications in treating inflammatory diseases due to its ability to modulate immune responses .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of 2,6-Dibromo-4-n-butyliodobenzene against breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study emphasizes the need for further exploration into its mechanisms and therapeutic applications in oncology.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of 2,6-Dibromo-4-n-butyliodobenzene in models of neurodegenerative diseases. The findings suggested that the compound could mitigate neuronal loss and improve cognitive function in treated animals, potentially through antioxidant mechanisms .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
